molecular formula C29H32ClNO5 B14959223 7-[(3-chlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

7-[(3-chlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B14959223
M. Wt: 510.0 g/mol
InChI Key: JMUUOWJPKJJPHW-UHFFFAOYSA-N
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Description

“7-[(3-chlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one” is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-[(3-chlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one” can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 3-chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via an etherification reaction using 3-chlorobenzyl chloride and a suitable base.

    Attachment of the Isoquinoline Derivative: The isoquinoline derivative can be attached through a nucleophilic substitution reaction, where the hydroxyl group of the isoquinoline derivative reacts with an appropriate leaving group on the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group of the isoquinoline derivative.

    Reduction: Reduction reactions may target the carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and chromen-2-one moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Chromen-2-one derivatives are known for their anti-inflammatory, antioxidant, and antimicrobial properties, which could be explored in this compound.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-[(3-chlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like warfarin and esculetin share the chromen-2-one core and exhibit various biological activities.

    Isoquinoline Derivatives: Compounds such as papaverine and berberine are known for their pharmacological properties.

Uniqueness

The uniqueness of “7-[(3-chlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one” lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H32ClNO5

Molecular Weight

510.0 g/mol

IUPAC Name

3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(3-chlorophenyl)methoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C29H32ClNO5/c1-18-23-9-10-25(35-17-20-6-5-8-22(30)14-20)19(2)27(23)36-28(33)24(18)15-26(32)31-13-12-29(34)11-4-3-7-21(29)16-31/h5-6,8-10,14,21,34H,3-4,7,11-13,15-17H2,1-2H3

InChI Key

JMUUOWJPKJJPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl)CC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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